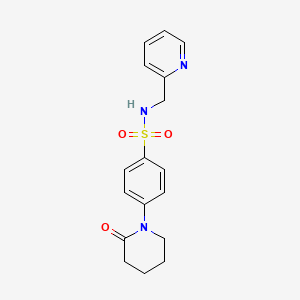
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to inhibit the activity of a variety of enzymes and proteins in the body.
Wirkmechanismus
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide inhibits the activity of several enzymes and proteins by binding to their active sites. It has been shown to bind to the active site of carbonic anhydrase IX, HIF-1α, and several kinases, including AKT. By inhibiting the activity of these enzymes and proteins, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide can disrupt the growth and survival of cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells and has potential therapeutic applications for the treatment of cancer. Additionally, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects and has potential applications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its well-documented synthesis method, its ability to inhibit the activity of several enzymes and proteins, and its potential therapeutic applications. The limitations of using 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX and HIF-1α. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide and its potential therapeutic applications. Finally, the development of new synthetic methods for the production of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 2-pyridinemethylamine, which is then reacted with 4-(chlorosulfonyl)benzoic acid to form the intermediate compound. This intermediate is then reacted with piperidine-2-one to form the final product, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been well-documented in the literature and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many types of cancer. 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen homeostasis and is overexpressed in many types of cancer. Additionally, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of several kinases, including AKT, which is involved in the regulation of cell growth and survival.
Eigenschaften
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-6-2-4-12-20(17)15-7-9-16(10-8-15)24(22,23)19-13-14-5-1-3-11-18-14/h1,3,5,7-11,19H,2,4,6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQAMAGPHGWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

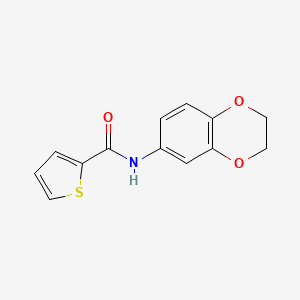
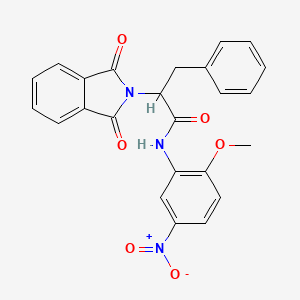
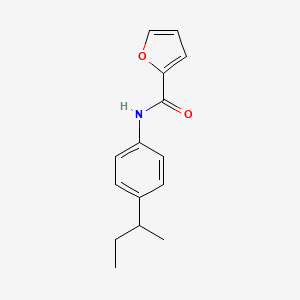

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
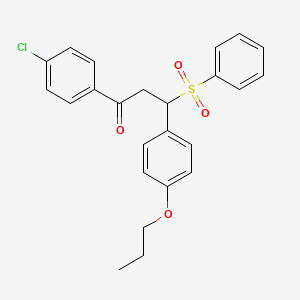
![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)